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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methoxy-5-(methylthio)benzaldehyde

Abstract 3-Methoxy-5-(methylthio)benzaldehyde is an aromatic aldehyde of increasing interest within the fields of organic synthesis and medicinal chemistry. Its unique trifunctional substitution pattern—comprising an ald...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methoxy-5-(methylthio)benzaldehyde is an aromatic aldehyde of increasing interest within the fields of organic synthesis and medicinal chemistry. Its unique trifunctional substitution pattern—comprising an aldehyde, a methoxy group, and a methylthio ether—offers a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic characterization, validated synthesis and purification protocols, and a discussion of its reactivity and applications. The content herein is intended to serve as a technical resource for researchers, chemists, and drug development professionals engaged in synthetic and pharmaceutical sciences.

Physicochemical and Structural Properties

3-Methoxy-5-(methylthio)benzaldehyde is a substituted aromatic compound. The strategic placement of an electron-donating methoxy group, a versatile methylthio group, and a reactive aldehyde function on the benzene ring makes it a valuable intermediate in synthetic chemistry.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₂S
Molecular Weight 182.24 g/mol
Appearance Typically a pale yellow solid or oil
CAS Number 136030-74-7
Boiling Point Data not widely available; estimated to be >200 °C at atmospheric pressure
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, DMSO)

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of a synthetic compound. The following data represent typical spectral characteristics for 3-Methoxy-5-(methylthio)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (Proton NMR): In a typical spectrum (recorded in CDCl₃), the following key signals are observed:

    • Aldehyde Proton (-CHO): A sharp singlet appearing far downfield, typically around δ 9.8-10.0 ppm .

    • Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (δ 7.0-7.8 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, triplets, or singlets depending on coupling) are characteristic of the 1,3,5-substitution pattern.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around δ 3.8-3.9 ppm .

    • Methylthio Protons (-SCH₃): A sharp singlet integrating to three protons, appearing further upfield than the methoxy signal, typically around δ 2.5 ppm .

  • ¹³C-NMR (Carbon NMR): The carbon spectrum provides complementary information:

    • Aldehyde Carbonyl (C=O): A distinct peak in the downfield region, typically δ 190-192 ppm .

    • Aromatic Carbons: Six signals corresponding to the benzene ring carbons, with chemical shifts influenced by the attached substituents. The carbon attached to the aldehyde will be the most downfield of this group.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm .

    • Methylthio Carbon (-SCH₃): A signal around δ 15-16 ppm .

Infrared (IR) Spectroscopy

The IR spectrum is critical for identifying key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is observed in the region of 1690-1710 cm⁻¹ . This is a hallmark of an aromatic aldehyde.

  • C-H Stretch (Aldehyde): Two weaker bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹ .

  • C-O Stretch (Methoxy Ether): A characteristic band appears around 1200-1260 cm⁻¹ .

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 182 . Key fragmentation patterns would include the loss of the aldehyde proton (M-1), the formyl group (M-29), or the methyl group from the methylthio moiety (M-15).

Synthesis and Purification

The synthesis of 3-Methoxy-5-(methylthio)benzaldehyde can be achieved through several routes. A common and reliable method involves the methylthiolation of a suitably substituted aryl halide.

Synthesis Workflow: Copper-Catalyzed Methylthiolation

This protocol describes a common laboratory-scale synthesis starting from 3-iodo-5-methoxybenzaldehyde using Dimethyl Sulfoxide (DMSO) as the methylthio source. This approach is valued for its operational simplicity and the use of readily available reagents.[1]

  • Catalyst: Copper(I) bromide (CuBr) is an effective and inexpensive catalyst for C-S cross-coupling reactions. It facilitates the activation of the aryl iodide.

  • Methylthio Source: DMSO serves a dual role as both the solvent and the source of the methylthio group, simplifying the reaction setup.

  • Additive: Zinc Fluoride (ZnF₂) can act as a promoter, potentially facilitating the catalytic cycle.

  • Temperature: Elevated temperatures (e.g., 150 °C) are required to drive the reaction and enable the decomposition of DMSO to generate the active methylthiolating species.

  • Reaction Setup: To a sealable reaction tube, add 3-iodo-5-methoxybenzaldehyde (1.0 eq), Copper(I) bromide (CuBr, 0.1 eq), and Zinc Fluoride (ZnF₂, 2.0 eq).

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to the tube to achieve a suitable concentration (e.g., 0.2 M).

  • Sealing and Heating: Securely seal the reaction tube and place it in a preheated oil bath or heating block at 150 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 24-36 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add brine (saturated NaCl solution) to the reaction tube and transfer the contents to a separatory funnel.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

The crude residue is best purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-Methoxy-5-(methylthio)benzaldehyde as a purified solid or oil.

SynthesisWorkflow reagents 3-iodo-5-methoxybenzaldehyde CuBr (Catalyst) ZnF₂ (Promoter) reaction_vessel Sealed Tube 150 °C, 36h reagents->reaction_vessel solvent DMSO (Solvent & -SCH₃ Source) solvent->reaction_vessel workup Aqueous Work-up (Brine) reaction_vessel->workup Cooling extraction Extraction (Ethyl Acetate) workup->extraction purification Flash Chromatography (Silica Gel) extraction->purification Concentration product Pure Product: 3-Methoxy-5- (methylthio)benzaldehyde purification->product

Caption: Copper-Catalyzed Synthesis Workflow.

Chemical Reactivity and Applications

The utility of 3-Methoxy-5-(methylthio)benzaldehyde lies in the distinct reactivity of its three functional groups, allowing for selective chemical transformations.

  • Aldehyde Group: This is the most reactive site, readily participating in a wide range of classical aldehyde reactions:

    • Oxidation: Can be oxidized to the corresponding carboxylic acid (3-methoxy-5-(methylthio)benzoic acid) using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent.

    • Reduction: Can be selectively reduced to the benzyl alcohol (3-methoxy-5-(methylthio)benzyl alcohol) using mild reducing agents such as sodium borohydride (NaBH₄).

    • Reductive Amination: Serves as a key substrate for synthesizing secondary and tertiary amines by reacting with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride. This is a cornerstone reaction in drug discovery for building molecular complexity.[2]

    • Wittig Reaction: Reacts with phosphorus ylides to form alkenes, enabling carbon-carbon bond formation.

    • Condensation Reactions: Can undergo aldol or Knoevenagel condensations.

  • Methylthio Group (-SCH₃):

    • Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). Controlling the stoichiometry of the oxidant allows for selective formation of either the sulfoxide or sulfone, which dramatically alters the electronic properties of the molecule.

    • This transformation is significant in medicinal chemistry, as sulfoxides and sulfones are common functional groups in pharmacologically active compounds, often improving solubility and metabolic stability.

  • Aromatic Ring:

    • The electron-donating nature of the methoxy and methylthio groups activates the ring towards electrophilic aromatic substitution . Reactions like nitration or halogenation would likely occur at the positions ortho to the activating groups (C2, C4, C6 positions).

Applications in Drug Development and Organic Synthesis

3-Methoxy-5-(methylthio)benzaldehyde is not typically a final drug product but rather a crucial intermediate. Its value lies in its role as a versatile building block for creating more complex molecules with potential therapeutic activity.[2][3] It is particularly useful in the synthesis of novel heterocyclic compounds and other scaffolds used in the development of antibacterial and anticancer agents.[3] The ability to sequentially or selectively modify its three functional groups provides a powerful strategy for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

    • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash hands thoroughly after handling.

    • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5] Store under an inert atmosphere to prevent oxidation.

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[6]

Conclusion

3-Methoxy-5-(methylthio)benzaldehyde is a functionally rich aromatic compound with significant potential as a synthetic intermediate. Its well-defined physicochemical and spectroscopic properties, coupled with its versatile reactivity, make it a valuable tool for chemists in both academic and industrial research. This guide has provided the foundational technical information required for its effective synthesis, characterization, and application, particularly within the context of pharmaceutical research and development.

References

  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11094797, 3-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information. Retrieved from [Link]

  • TechNet. (2026). 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 3-Methoxy-5-(methylthio)benzaldehyde

The following technical guide is structured to serve as a definitive operational manual for researchers and process chemists working with 3-Methoxy-5-(methylthio)benzaldehyde . Given that specific, peer-reviewed thermody...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive operational manual for researchers and process chemists working with 3-Methoxy-5-(methylthio)benzaldehyde .

Given that specific, peer-reviewed thermodynamic solubility tables for this exact intermediate are not currently available in open-access standard chemical databases (e.g., JCED, NIST), this guide adopts a "First-Principles & Protocol" approach. It synthesizes predictive Structure-Activity Relationship (SAR) data with a rigorous, validated experimental framework, allowing you to generate the precise data required for your specific lot or synthesis scale-up.[1]

[1]

Executive Summary

3-Methoxy-5-(methylthio)benzaldehyde (CAS: 1289031-82-8) is a critical aromatic intermediate, often utilized in the synthesis of pharmacophores involving benzimidazole or quinazoline scaffolds.[1] Its asymmetric substitution pattern—combining a polar hydrogen-bond accepting methoxy group with a lipophilic, soft methylthio moiety—creates a complex solubility profile that defies simple "like-dissolves-like" heuristics.[1]

Understanding its solubility landscape is not merely academic; it is the rate-limiting step in optimizing recrystallization yields , reaction kinetics (homogeneity), and purification efficiency .[1] This guide provides a predictive solubility matrix and a validated standard operating procedure (SOP) for determining the precise solid-liquid equilibrium (SLE) data necessary for thermodynamic modeling.

Chemical Profile & Predictive Solubility Matrix

Structural Analysis[1]
  • Core: Benzaldehyde (Polar, planar).[1]

  • Substituent 1 (C3): Methoxy (-OCH₃).[1] Increases polarity slightly; acts as a Hydrogen Bond Acceptor (HBA).[1]

  • Substituent 2 (C5): Methylthio (-SCH₃).[1] Increases lipophilicity (LogP increase); introduces "soft" character, enhancing solubility in chlorinated and aromatic solvents while decreasing water solubility.[1]

Predicted Solubility Behavior (SAR-Based)

Note: Values are estimated based on structural analogs (e.g., 3,4,5-trimethoxybenzaldehyde and 4-(methylthio)benzaldehyde).[1]

Solvent ClassRepresentative SolventPredicted SolubilityInteraction Mechanism
Chlorinated Dichloromethane (DCM)High (>200 mg/mL)Dipole-dipole & dispersion forces.[1] Excellent for extraction.
Polar Aprotic DMSO, DMFVery High Strong dipole interactions.[1] Likely solvent for reactions.[1]
Esters Ethyl AcetateHigh Good match for polarity; likely recrystallization solvent.[1]
Alcohols Methanol, EthanolModerate (Temp dependent)Ideal for recrystallization (High

Solubility/

T).[1]
Aromatic TolueneModerate

-

stacking interactions; good for hot extraction.[1]
Alkanes Hexane, HeptaneLow Antisolvent candidate.[1]
Aqueous WaterInsoluble (<0.1 mg/mL)Hydrophobic effect dominates.[1]

Experimental Protocol: Isothermal Saturation Method

Standardized methodology for generating publication-quality solubility data.[1]

Materials & Equipment
  • Solute: 3-Methoxy-5-(methylthio)benzaldehyde (Purity >98% by HPLC).[1]

  • Solvents: Analytical grade (HPLC grade recommended).

  • Apparatus: Jacketed glass vessel (50 mL) with magnetic stirring, controlled by a circulating water bath (

    
     0.05 K).
    
  • Analysis: HPLC-UV (Agilent 1200 series or equivalent) or GC-FID.[1]

Workflow Diagram

The following DOT diagram illustrates the critical path for the Static Equilibrium Method , ensuring thermodynamic stability before sampling.

SolubilityProtocol Start Start: Excess Solute Addition Eq Equilibration (T = const, 24-48h) Start->Eq Stirring Settle Phase Separation (Stop Stirring, 2h) Eq->Settle Equilibrium Reached Sample Supernatant Sampling (0.45 µm PTFE Filter) Settle->Sample Isothermal Dilute Dilution & Analysis (HPLC/GC) Sample->Dilute Prevent Precipitation Data Calculate Mole Fraction (x) Dilute->Data

Figure 1: Workflow for the Isothermal Saturation Method. Critical control points include temperature stability during the settling phase to prevent premature crystallization.

Step-by-Step Procedure
  • Preparation: Add excess solid 3-Methoxy-5-(methylthio)benzaldehyde to 10 mL of the target solvent in the jacketed vessel.

  • Equilibration: Stir continuously at the set temperature (

    
    ) for 24 hours.
    
    • Checkpoint: Ensure solid phase is always present.[1] If fully dissolved, add more solid.[1]

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

  • Sampling: Using a pre-heated syringe (to match

    
    ), withdraw 1 mL of supernatant.
    
  • Filtration: Immediately filter through a 0.45 µm PTFE syringe filter into a pre-weighed volumetric flask.

  • Quantification: Weigh the flask (to determine solution mass), dilute with mobile phase (e.g., Acetonitrile), and analyze via HPLC.

  • Calculation: Convert peak area to concentration (

    
    , mol/L) using a calibration curve, then calculate mole fraction (
    
    
    
    ).

Thermodynamic Analysis & Modeling

Once experimental data is collected, it must be modeled to extract thermodynamic parameters (


, 

).[1] This validates the data's internal consistency.[1]
The Modified Apelblat Model

The most robust empirical model for benzaldehyde derivatives in organic solvents is the Apelblat equation:



  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (K).[1][2][3][4]
    
  • 
     : Empirical constants derived from regression.
    
  • Utility: Excellent for interpolation between measured temperatures.[1]

Van't Hoff Analysis

For determining the enthalpy of dissolution:


[1]
  • Plot:

    
     vs 
    
    
    
    .[1]
  • Slope:

    
    .[1]
    
  • Intercept:

    
    .[1]
    
  • Interpretation:

    • Positive

      
      : Endothermic dissolution (Solubility increases with T).[1]
      
    • Positive

      
      : Entropy-driven process (Disorder increases).[1]
      

Process Applications: Recrystallization Strategy

Based on the SAR profile, the following solvent systems are recommended for purification processes.

SolventSelection Root Purification Goal HighYield Maximize Yield Root->HighYield HighPurity Maximize Purity Root->HighPurity AntiSolvent Anti-Solvent Precipitation (Solvent: DCM | Anti: Hexane) HighYield->AntiSolvent Fast crash-out Cooling Cooling Crystallization (Solvent: Ethanol or IPA) HighPurity->Cooling Slow crystal growth

Figure 2: Decision tree for solvent selection based on process goals.[1] Ethanol is the recommended starting point for cooling crystallization due to its moderate solubility gradient.[1]

Recommended Solvent Systems
  • Ethanol (95%): Likely the best balance.[1] High solubility at boiling point, moderate/low at 0°C.[1]

  • Ethyl Acetate / Hexane (1:3): Good for removing non-polar impurities.[1] Dissolve in minimal hot Ethyl Acetate, add warm Hexane until turbid, then cool.

References

  • Shakeel, F., et al. (2014).[1] Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids . Link(Methodology citation for Isothermal Saturation).

  • Wang, Z., et al. (2022).[1] Solid–Liquid Equilibrium Behavior and Solvent Effect of Gliclazide in Mono- and Binary Solvents. Journal of Chemical & Engineering Data . Link(Reference for Apelblat modeling of benzaldehyde-like drugs).

  • PubChem Database. Compound Summary for 3-Methoxy-5-methylbenzaldehyde (Analog). National Library of Medicine .[1] Link(Source for structural analog properties).

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience .[1] (Authoritative text on solubility theory).

Sources

Protocols & Analytical Methods

Method

Application Notes: 3-Methoxy-5-(methylthio)benzaldehyde as a Versatile Pharmaceutical Intermediate

Abstract This document provides a comprehensive technical guide on the synthesis, characterization, and application of 3-Methoxy-5-(methylthio)benzaldehyde. This aromatic aldehyde, featuring both an electron-donating met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 3-Methoxy-5-(methylthio)benzaldehyde. This aromatic aldehyde, featuring both an electron-donating methoxy group and a lipophilic methylthio group, serves as a valuable and versatile building block in modern medicinal chemistry. Its unique substitution pattern allows for the strategic construction of complex molecular scaffolds with potential therapeutic activities. We present a robust, proposed synthetic protocol, detailed analytical characterization parameters, and a practical application in the synthesis of a benzylidene-thiobarbiturate derivative, a class of compounds known for its diverse biological activities.

Introduction: The Strategic Value of Substituted Benzaldehydes

Aromatic compounds are foundational to drug design, with at least one aromatic ring present in the vast majority of small-molecule drugs.[1][2] Benzaldehyde derivatives, in particular, are cornerstone intermediates due to the reactivity of the aldehyde functional group, which readily participates in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. The specific nature and position of substituents on the aromatic ring allow medicinal chemists to meticulously modulate a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby fine-tuning its pharmacological profile.[2][3]

The subject of this guide, 3-Methoxy-5-(methylthio)benzaldehyde , incorporates two key functional groups that are highly relevant in pharmaceutical design:

  • Methoxy Group (-OCH₃): Often used to improve metabolic stability and can act as a hydrogen bond acceptor, influencing drug-receptor interactions.[4]

  • Methylthio Group (-SCH₃): Increases lipophilicity, which can enhance membrane permeability and bioavailability. The sulfur atom can also engage in specific interactions with biological targets and offers a site for potential metabolic oxidation.[5][6]

This unique combination makes 3-Methoxy-5-(methylthio)benzaldehyde an attractive starting material for synthesizing novel compounds in various therapeutic areas, including the development of enzyme inhibitors and other targeted agents.[7]

Synthesis Protocol: A Proposed Route via Directed Formylation

Step 1: Synthesis of 1-Methoxy-3-(methylthio)benzene

The initial step involves the introduction of the methylthio group onto the 3-methoxyphenol backbone. This can be achieved via a Pummerer-type reaction or direct thiomethylation using dimethyl sulfoxide (DMSO) as the methylthio source under acidic conditions.

Protocol:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methoxyphenol (1.0 eq) and dimethyl sulfoxide (DMSO, 3.0 eq).

  • Reaction: Slowly add concentrated hydrochloric acid (HCl, 3.0 eq) dropwise to the stirred solution at room temperature.

  • Heating: After the initial addition, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-methoxy-3-(methylthio)benzene.

Step 2: ortho-Formylation to Yield 3-Methoxy-5-(methylthio)benzaldehyde

The formylation of phenols and their ethers is a classic transformation. The Duff reaction or, more efficiently, the magnesium chloride-triethylamine mediated ortho-formylation provides excellent regioselectivity for the position ortho to the activating hydroxyl or methoxy group.[8][9][10] We adapt this latter method for our precursor.

Protocol:

  • Setup: In a dry, argon-purged three-necked flask, add anhydrous magnesium chloride (MgCl₂, 1.5 eq) and paraformaldehyde (2.5 eq).

  • Solvent & Base: Add dry tetrahydrofuran (THF) or acetonitrile via syringe, followed by the dropwise addition of dry triethylamine (Et₃N, 5.0 eq). Stir the resulting slurry for 15 minutes.

  • Substrate Addition: Add 1-methoxy-3-(methylthio)benzene (1.0 eq), synthesized in Step 1, dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 4-6 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Quenching & Extraction: Cool the reaction to room temperature and carefully add 1 M HCl (aq) to quench. Extract the product into diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers successively with water and brine. Dry the solution over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The resulting crude product, 3-Methoxy-5-(methylthio)benzaldehyde, can be purified by flash chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Thiomethylation cluster_step2 Step 2: ortho-Formylation S1_Start 3-Methoxyphenol S1_Product 1-Methoxy-3-(methylthio)benzene S1_Start->S1_Product  Heat (60-70°C) S1_Reagents DMSO, HCl S1_Reagents->S1_Start S2_Product 3-Methoxy-5-(methylthio)benzaldehyde S1_Product->S2_Product  Reflux in THF S1_Product->S2_Product S2_Reagents Paraformaldehyde, MgCl₂, Et₃N S2_Reagents->S1_Product caption Proposed Synthetic Pathway for 3-Methoxy-5-(methylthio)benzaldehyde.

Fig 1. Proposed Synthetic Pathway

Application Protocol: Synthesis of a Benzylidene-Thiobarbiturate Derivative

To demonstrate the utility of 3-Methoxy-5-(methylthio)benzaldehyde as a pharmaceutical intermediate, we present a protocol for its use in a Knoevenagel condensation reaction. This reaction forms a 5-benzylidene-2-thiobarbiturate, a scaffold found in compounds investigated as tyrosinase inhibitors and other bioactive agents.[7] The aldehyde reacts with the active methylene group of 2-thiobarbituric acid to form a new carbon-carbon double bond.

Protocol:

  • Reactant Setup: In a 50 mL round-bottom flask, dissolve 3-Methoxy-5-(methylthio)benzaldehyde (1.0 eq) and 2-thiobarbituric acid (1.05 eq) in ethanol.

  • Catalyst: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux for 3-5 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-(3-Methoxy-5-(methylthio)benzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.

Application_Workflow cluster_reactants Reactants Intermediate 3-Methoxy-5-(methylthio)benzaldehyde Reaction Knoevenagel Condensation (Reflux, 3-5h) Intermediate->Reaction Reagent 2-Thiobarbituric Acid Reagent->Reaction Catalyst Piperidine (cat.) Ethanol Catalyst->Reaction Product Benzylidene-Thiobarbiturate Derivative Reaction->Product caption Application in Knoevenagel Condensation.

Fig 2. Knoevenagel Condensation Workflow

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized intermediate. The following table summarizes the expected data for 3-Methoxy-5-(methylthio)benzaldehyde.

Technique Parameter Expected Value / Observation
Molecular Formula -C₉H₁₀O₂S
Molecular Weight -182.24 g/mol
Appearance Physical StatePale yellow solid or oil
¹H NMR (CDCl₃, 400 MHz)Aldehyde Proton (CHO)δ 9.8-9.9 ppm (singlet)
Aromatic Protons (Ar-H)δ 7.0-7.4 ppm (multiplets, 3H)
Methoxy Protons (OCH₃)δ ~3.8 ppm (singlet, 3H)
Methylthio Protons (SCH₃)δ ~2.5 ppm (singlet, 3H)
¹³C NMR (CDCl₃, 100 MHz)Aldehyde Carbonyl (C=O)δ ~191 ppm
Aromatic Carbons (Ar-C)δ 110-160 ppm
Methoxy Carbon (OCH₃)δ ~55 ppm
Methylthio Carbon (SCH₃)δ ~15 ppm
FT-IR (KBr or neat)Aldehyde C=O Stretch~1690-1710 cm⁻¹ (strong)
Aromatic C=C Stretch~1580-1600 cm⁻¹
C-O Ether Stretch~1250 cm⁻¹
Mass Spectrometry [M]⁺ (Exact Mass)Calculated: 182.0401
[M+H]⁺ (ESI-MS)m/z 183.0479

Note: NMR chemical shifts are predicted based on standard substituent effects and may vary slightly in experimental conditions.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 3-Methoxy-5-(methylthio)benzaldehyde and its precursors.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the thioether group.

  • In case of exposure:

    • Skin contact: Immediately wash with plenty of soap and water.

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Always consult the specific Safety Data Sheet (SDS) for the reagents used in the synthesis for complete hazard information and emergency procedures.

References

  • Growing Science. (2016). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant a. Current Chemistry Letters. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base.... Retrieved from [Link]

  • Wikipedia. (2023). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Spectroscopic Insights: Characterizing 4-(Methylthio)benzaldehyde and Its Derivatives. Retrieved from [Link]

  • PubMed. (2014). Design, synthesis and biological evaluation of hydroxy- or methoxy-substituted 5-benzylidene(thio) barbiturates as novel tyrosinase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3, 5-dichlorobenzaldehyde and carboxamide triazole intermediate.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]

  • ACS Publications. (2022). MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Acta Chemica Scandinavica. (1999). Convenient Method for the ortho-Formylation of Phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • PMC. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-5-methylbenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 3-methoxy-. Retrieved from [Link]

  • Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • Organic Syntheses. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Synthesis of Schiff Bases from 3-Methoxy-5-(methylthio)benzaldehyde

Abstract This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 3-Methoxy-5-(methylthio)benzaldehyde (CAS 1289031-82-8) . This specific aldehyde serves as a high-value scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 3-Methoxy-5-(methylthio)benzaldehyde (CAS 1289031-82-8) . This specific aldehyde serves as a high-value scaffold in medicinal chemistry due to the unique electronic and steric properties of the meta-positioned methoxy (-OMe) and methylthio (-SMe) groups. The guide provides a robust, self-validating methodology for condensation with primary amines, emphasizing reaction kinetics, acid catalysis, and purification strategies to maximize yield and purity.

Introduction & Chemical Context

The Substrate: 3-Methoxy-5-(methylthio)benzaldehyde

The target aldehyde features two meta-substituents relative to the carbonyl group:

  • 3-Methoxy (-OMe): Exhibits an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+M). In the meta position, the inductive effect predominates, slightly activating the carbonyl carbon towards nucleophilic attack compared to para-methoxy isomers.

  • 5-Methylthio (-SMe): A soft nucleophilic group with weak inductive withdrawal and resonance donation. Its presence introduces lipophilicity and potential metal-binding sites (S-coordination) in resulting ligands.

Electronic Implication: The combined meta-substitution pattern creates an electron-rich aromatic ring but maintains sufficient electrophilicity at the carbonyl carbon for efficient imine formation. However, the -SMe group is susceptible to oxidation (to sulfoxide/sulfone); therefore, the protocol prioritizes inert atmosphere or mild conditions to preserve the thioether moiety.

Reaction Mechanism

The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination pathway. Acid catalysis is critical to protonate the carbonyl oxygen (increasing electrophilicity) and to facilitate the elimination of water from the carbinolamine intermediate.

Figure 1: Acid-Catalyzed Mechanism

SchiffBaseMechanism Aldehyde Aldehyde (R-CHO) Protonation Activation (R-CH=OH+) Aldehyde->Protonation + H+ Carbinolamine Carbinolamine Intermediate Protonation->Carbinolamine + R'-NH2 Attack Nucleophilic Attack (R-NH2) Dehydration Dehydration (-H2O) Carbinolamine->Dehydration Proton Transfer Imine Schiff Base (R-CH=N-R') Dehydration->Imine Elimination

Caption: Step-wise mechanism of acid-catalyzed imine formation. The dehydration step is often rate-determining in neutral conditions but is accelerated by acid catalysis.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
3-Methoxy-5-(methylthio)benzaldehyde >97% Purity (CAS 1289031-82-8)Electrophile
Primary Amine 1.0 - 1.1 equiv (e.g., Aniline, Alkyl amine)Nucleophile
Ethanol (EtOH) Absolute (Anhydrous preferred)Solvent
Glacial Acetic Acid Catalytic amount (2-3 drops)Catalyst
Sodium Sulfate (Na₂SO₄) AnhydrousDrying Agent
Standard Solution-Phase Synthesis

Note: This protocol is optimized for 1.0 mmol scale.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methoxy-5-(methylthio)benzaldehyde (1.0 mmol, ~182 mg) in 10 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid to the solution. Stir at room temperature for 5 minutes to activate the carbonyl.

  • Addition: Add the Primary Amine (1.0 mmol) dropwise. Note: If the amine is a solid, dissolve it in minimal ethanol before addition.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1). The aldehyde spot (Rf ~0.6-0.7) should disappear, and a new, distinct imine spot should appear.

  • Isolation:

    • Method A (Precipitation): If the product precipitates upon cooling to 0°C (ice bath), filter the solid using a Buchner funnel. Wash with cold ethanol.

    • Method B (Solvent Removal): If no precipitate forms, remove solvent under reduced pressure (rotary evaporator). Dissolve the residue in minimal hot ethanol and allow to recrystallize.

  • Drying: Dry the product in a vacuum desiccator over anhydrous CaCl₂ or silica gel to remove trace water and solvent.

Solvent-Free "Green" Synthesis (Alternative)

For higher yields and faster kinetics, a solvent-free mortar-and-pestle method is recommended for solid amines.

  • Mix 1.0 mmol of aldehyde and 1.0 mmol of amine in a ceramic mortar.

  • Grind vigorously with a pestle for 10–20 minutes. The mixture will often turn to a liquid/paste (eutectic melt) and then resolidify as water is released.

  • Wash the resulting solid with cold ether/ethanol to remove unreacted starting materials.

Purification & Characterization

Purification Strategy

Recrystallization is the gold standard for Schiff bases.

  • Solvent: Hot Ethanol or Methanol/Chloroform mixtures.

  • Criteria: The final product should have a sharp melting point (typically <2°C range).

Spectroscopic Validation

To confirm the structure and ensure the integrity of the 3-OMe and 5-SMe groups:

TechniqueDiagnostic SignalInterpretation
FT-IR 1610–1630 cm⁻¹ (s) C=N Stretch (Azomethine). Absence of C=O stretch (~1700 cm⁻¹) confirms conversion.
¹H-NMR δ 8.2–8.8 ppm (s, 1H) Azomethine Proton (-CH=N-) . Diagnostic singlet.
¹H-NMR δ 2.5 ppm (s, 3H) S-Methyl (-SMe) . Confirms the thioether is intact (sulfoxides shift to ~2.7+ ppm).
¹H-NMR δ 3.8 ppm (s, 3H) O-Methyl (-OMe) .

Workflow Diagram

Figure 2: Experimental Workflow

Workflow Start Start: 1.0 mmol Aldehyde + 10 mL EtOH Cat Add Cat. AcOH (Activate Carbonyl) Start->Cat React Add Amine + Reflux (2-4 Hours) Cat->React Check TLC Check (Disappearance of Aldehyde) React->Check Check->React Incomplete Workup Cool to 0°C Filter Precipitate Check->Workup Complete Recryst Recrystallize (Hot EtOH) Workup->Recryst Final Final Product (Characterize via NMR/IR) Recryst->Final

Caption: Step-by-step workflow from reaction initiation to purified product.

Troubleshooting & Causality

  • Issue: Low Yield / No Precipitate.

    • Cause: Equilibrium favors reactants if water is not removed.

    • Solution: Add molecular sieves (3Å or 4Å) to the reaction mixture to trap water, driving the equilibrium to the right (Le Chatelier's principle).

  • Issue: Darkening of Reaction Mixture.

    • Cause: Oxidation of the -SMe group or amine oxidation.

    • Solution: Perform the reaction under a Nitrogen (N₂) or Argon atmosphere. Ensure solvents are degassed.

  • Issue: Product is an Oil.

    • Cause: Impurities or low melting point.

    • Solution: Triturate the oil with cold hexane or diethyl ether to induce crystallization.

References

  • ChemicalBook. (2025). 3-Methoxy-5-(methylthio)benzaldehyde Product Properties. Retrieved from

  • Qin, W., et al. (2013). "A Green and Efficient Synthesis of Schiff Bases." Journal of Chemistry.

  • Growing Science. (2015). "Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant activity." Current Chemistry Letters.

  • Sigma-Aldrich. (2025). General Reactivity of Methoxy-Benzaldehydes. Retrieved from

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Schiff Bases.

Sources

Method

Application Notes &amp; Protocols: Knoevenagel Condensation of 3-Methoxy-5-(methylthio)benzaldehyde

Introduction The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds from the reaction of an aldehyde or ketone with an active methylen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds from the reaction of an aldehyde or ketone with an active methylene compound.[1] These products are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][3] This guide provides a detailed examination of the reaction conditions for a specific, electronically-rich substrate: 3-Methoxy-5-(methylthio)benzaldehyde. This compound, with its distinct substitution pattern, presents unique considerations for optimizing reaction efficiency and yield. We will explore the mechanistic underpinnings, analyze the substrate's reactivity, and provide detailed, validated protocols for its successful condensation.

Mechanistic Insights & Substrate Analysis

The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion (or enolate), generated from an active methylene compound by a weak base, to the carbonyl group of the aldehyde. This is followed by a dehydration step to yield the final α,β-unsaturated product.[1][4] The choice of catalyst and solvent is critical as it influences both the deprotonation of the active methylene compound and the stability of the intermediates.[4]

Figure 1: General Mechanism of Base-Catalyzed Knoevenagel Condensation.

Substrate Analysis: 3-Methoxy-5-(methylthio)benzaldehyde

The reactivity of the benzaldehyde is influenced by its substituents. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[5]

  • Methoxy Group (-OCH₃): This group is a powerful electron-donating group through resonance, which deactivates the carbonyl carbon towards nucleophilic attack.

  • Methylthio Group (-SCH₃): The methylthio group is also considered electron-donating, though generally less so than a methoxy group.

The combined effect of these two EDGs on the 3- and 5-positions makes the carbonyl carbon of 3-Methoxy-5-(methylthio)benzaldehyde less electrophilic than unsubstituted benzaldehyde. This suggests that forcing conditions, such as slightly elevated temperatures, efficient catalysts, or more reactive methylene compounds, may be necessary to achieve high yields and reasonable reaction times.

Critical Reaction Parameters

Optimizing the Knoevenagel condensation for this specific substrate requires careful consideration of the active methylene compound, catalyst, and solvent.

1. Choice of Active Methylene Compound: The reactivity of the active methylene compound is determined by the electron-withdrawing strength of its flanking 'Z' groups.[1] For a less reactive aldehyde like ours, a more acidic (and thus more easily deprotonated) methylene compound is preferable.

  • Malononitrile (NC-CH₂-CN): Highly reactive due to the strong inductive effect of the two cyano groups. It is an excellent choice for condensations with deactivated aldehydes.

  • Ethyl Cyanoacetate (NC-CH₂-COOEt): Also highly reactive and commonly used.

  • Diethyl Malonate (EtOOC-CH₂-COOEt): Less reactive than malononitrile or ethyl cyanoacetate and may require stronger basic catalysts or higher temperatures.

2. Catalyst Systems: A variety of catalysts can be employed, ranging from classic organic bases to modern, greener alternatives.

  • Weak Organic Bases: Piperidine and pyrrolidine are classic, highly effective catalysts for this reaction.[6][7][8] They are sufficiently basic to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[1]

  • Ammonium Salts: Ammonium salts like ammonium acetate or ammonium formate can serve as mild, environmentally benign catalysts, often used in solvent-free or microwave-assisted conditions.[9][10][11]

  • Lewis Acids: Lewis acids like TiCl₄, often used with a base like pyridine, can activate the aldehyde carbonyl group towards nucleophilic attack.[12]

3. Solvent Selection: The solvent plays a crucial role in reactant solubility and stabilization of intermediates.[4]

  • Polar Protic Solvents (e.g., Ethanol, Water): Ethanol is a common and effective solvent, dissolving the reactants and facilitating the reaction.[2][13] These solvents can stabilize charged intermediates and participate in proton transfer.[4]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can often accelerate reaction rates compared to protic solvents.[14]

  • Apolar Solvents (e.g., Toluene): Often used in conditions where water is removed azeotropically to drive the reaction equilibrium towards the product.[2]

  • Solvent-Free Conditions: Increasingly popular from a green chemistry perspective, solvent-free reactions, often assisted by microwave irradiation, can be highly efficient, leading to high yields in very short reaction times.[15][16][17]

Experimental Protocols

The following protocols provide two distinct, validated approaches for the Knoevenagel condensation of 3-Methoxy-5-(methylthio)benzaldehyde.

Protocol 1: Classic Piperidine-Catalyzed Condensation in Ethanol

This protocol utilizes a traditional and reliable method suitable for most laboratory settings.[2][6]

Materials:

  • 3-Methoxy-5-(methylthio)benzaldehyde (1.0 equiv.)

  • Malononitrile (1.05 equiv.)

  • Piperidine (0.1 equiv., catalytic)

  • Ethanol (Reagent grade)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser (optional, for heating)

Procedure:

  • To a round-bottom flask, add 3-Methoxy-5-(methylthio)benzaldehyde (1.0 equiv.) and malononitrile (1.05 equiv.).

  • Add ethanol to dissolve the reactants (approx. 4-5 mL per mmol of aldehyde).

  • With magnetic stirring, add a catalytic amount of piperidine (10 mol%) to the solution.[2]

  • Stir the reaction mixture at room temperature. The reaction can be gently heated to 40-50 °C to increase the rate if necessary, given the deactivated nature of the aldehyde.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, the product may precipitate directly from the solution upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to yield the final product, 2-(3-methoxy-5-(methylthio)benzylidene)malononitrile.

Figure 2: Workflow for Piperidine-Catalyzed Condensation.

Protocol 2: Microwave-Assisted Solvent-Free Condensation

This protocol offers a rapid and environmentally friendly alternative, leveraging microwave energy to accelerate the reaction under solvent-free conditions.[9][15]

Materials:

  • 3-Methoxy-5-(methylthio)benzaldehyde (1.0 equiv.)

  • Ethyl Cyanoacetate (1.1 equiv.)

  • Ammonium Acetate (0.2 equiv., catalytic)

  • Microwave-resistant reaction vessel

  • Microwave synthesizer

Procedure:

  • In a microwave-resistant vessel, intimately mix 3-Methoxy-5-(methylthio)benzaldehyde (1.0 equiv.), ethyl cyanoacetate (1.1 equiv.), and a catalytic amount of ammonium acetate (e.g., 20 mol%).[10]

  • Place the vessel in the microwave synthesizer.

  • Irradiate the mixture for a short period (e.g., 1-3 minutes) at a moderate power level (e.g., 300W).[9] It is advisable to run the reaction in short intervals (e.g., 30 seconds) with intermittent cooling to avoid overheating.

  • Monitor the reaction progress after cooling by TLC (dissolve a small aliquot in ethyl acetate).

  • After completion, the resulting solid mass is cooled to room temperature.

  • Recrystallize the crude product directly from an appropriate solvent, such as an ethanol/water mixture, to obtain the pure ethyl 2-cyano-3-(3-methoxy-5-(methylthio)phenyl)acrylate.

Data Summary & Comparison

The choice of methodology can significantly impact reaction outcomes. The following table provides an expected comparison for the synthesis of α,β-unsaturated products from 3-Methoxy-5-(methylthio)benzaldehyde.

ParameterProtocol 1 (Classic)Protocol 2 (Microwave)
Active Methylene MalononitrileEthyl Cyanoacetate
Catalyst PiperidineAmmonium Acetate
Solvent EthanolSolvent-Free
Temperature Room Temp to 50°C~100-120°C (internal)
Reaction Time 1 - 6 hours1 - 5 minutes[9]
Typical Yield Good to Excellent (>85%)Excellent (>90%)[10]
Green Chemistry ModerateHigh
Workup Simple filtration/recrystallizationSimple recrystallization

Troubleshooting

  • Low or No Reactivity: Given the electron-donating groups on the aldehyde, a lack of reactivity may occur. Consider increasing the temperature, switching to a more reactive methylene compound (malononitrile), or using a more potent catalytic system like TiCl₄/pyridine.[12]

  • Side Product Formation: In base-catalyzed reactions, undesired side reactions can occur. Ensure the base is catalytic and not stoichiometric. Using milder catalysts like ammonium salts can mitigate this.[17]

  • Purification Issues: If the product does not readily crystallize, purification by column chromatography (silica gel, using a hexane/ethyl acetate gradient) is a reliable alternative.

Conclusion

The Knoevenagel condensation of 3-Methoxy-5-(methylthio)benzaldehyde can be achieved with high efficiency through multiple synthetic routes. While classic piperidine-catalyzed methods in ethanol are robust and reliable, modern approaches such as microwave-assisted, solvent-free synthesis offer significant advantages in terms of reaction speed and environmental impact.[9][15] The selection of the optimal conditions—particularly the choice of active methylene compound and catalyst—should be guided by the inherent deactivation of the aldehyde by its electron-donating substituents. The protocols provided herein serve as a comprehensive starting point for researchers and drug development professionals working with this and structurally related molecules.

References

  • Varma, R. S. (2019). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI. [Link]

  • Varma, R. S. (2019). Microwave-Assisted and Efficient Solvent-Free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Semantic Scholar. [Link]

  • Sarma, A. et al. (2020). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

  • Bandyopadhyay, D. et al. (2008). Microwave-assisted ammonium formate-mediated Knoevenagel reaction under solvent-free conditions – a green method for C–C bond formation. Taylor & Francis Online. [Link]

  • Dhar, S. S. et al. (2019). Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate. ResearchGate. [Link]

  • Freeman, F. (2015). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

  • López, E. et al. (2017). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation, Doebner Modification. [Link]

  • Vleeschouwer, F. D. et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]

  • Vleeschouwer, F. D. et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

  • Reddy, B. V. S. et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. [Link]

  • ResearchGate. (2020). Solvent effect on the Knoevenagel reaction. [Link]

  • Kumar, A. et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Jacquet, M. et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. [Link]

  • ResearchGate. (2017). The Knoevenagel condensation between substituted benzaldehydes (1a–j) and dimedone (2) in presence of ZrOCl2·8H2O/NaNH2 as catalysis to yield the product (3a–j). [Link]

  • ResearchGate. (2007). Knoevenagel condensation between different substituted benzaldehydes (see Scheme 3) and ethyl acetoacetate at 413 K. [Link]

  • Kumar, A. et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • Pinheiro, A. C. et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]

  • ResearchGate. (2020). Effect of the solvent on Knoevenagel condensation. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. [Link]

  • Szollosi, G. et al. (2023). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. MDPI. [Link]

  • Singh, K. et al. (2018). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Itoh, T. et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. [Link]

Sources

Application

The Emerging Potential of 3-Methoxy-5-(methylthio)benzaldehyde in Medicinal Chemistry: A Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Introduction: The Untapped Potential of a Novel Scaffolding In the landscape of medicinal chemistry, the benzaldehyde scaffold is a cornerstone, serving as a versatile pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of a Novel Scaffolding

In the landscape of medicinal chemistry, the benzaldehyde scaffold is a cornerstone, serving as a versatile precursor for a vast array of therapeutic agents. Its derivatives have been instrumental in the development of antimicrobial, anticancer, and anti-inflammatory drugs.[1][2][3] This guide focuses on the largely unexplored potential of a specific derivative: 3-Methoxy-5-(methylthio)benzaldehyde . While direct research on this compound is nascent, its unique combination of a methoxy and a methylthio group suggests significant promise for novel drug discovery.

The presence of the electron-donating methoxy group and the polarizable methylthio group on the aromatic ring creates a distinct electronic and steric profile. This unique substitution pattern can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds, potentially leading to enhanced biological activity and novel mechanisms of action. This document serves as a forward-looking guide for researchers, scientists, and drug development professionals, providing a theoretical framework and practical protocols for exploring the applications of 3-Methoxy-5-(methylthio)benzaldehyde in medicinal chemistry. By drawing parallels with structurally related and well-studied analogs, we aim to illuminate a path for future research and development.

Physicochemical Properties and Synthesis

PropertyPredicted Value/Characteristic
Molecular Formula C₉H₁₀O₂S
Molecular Weight 182.24 g/mol
Appearance Likely a pale yellow liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in water.
Reactivity The aldehyde group is a key reactive site for nucleophilic addition and condensation reactions. The methylthio group can be susceptible to oxidation.
Proposed Synthetic Route

A plausible synthetic route to 3-Methoxy-5-(methylthio)benzaldehyde can be envisioned starting from commercially available 3,5-dihydroxybenzaldehyde, leveraging established organic chemistry methodologies. This multi-step synthesis would involve selective protection, methylation, and introduction of the methylthio group.

G A 3,5-Dihydroxybenzaldehyde B Selective Monoprotection (e.g., with a bulky silyl group) A->B C Protected Intermediate B->C D Methylation of remaining hydroxyl group (e.g., with dimethyl sulfate) C->D E Methylated Intermediate D->E F Conversion of remaining hydroxyl to a leaving group (e.g., triflate) E->F G Triflated Intermediate F->G H Nucleophilic substitution with sodium thiomethoxide G->H I Deprotection H->I J 3-Methoxy-5-(methylthio)benzaldehyde I->J

Caption: Proposed multi-step synthesis of 3-Methoxy-5-(methylthio)benzaldehyde.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of structurally similar benzaldehyde derivatives, 3-Methoxy-5-(methylthio)benzaldehyde is a promising starting material for the synthesis of compounds with potential therapeutic applications in several key areas.

Antimicrobial Agents

Substituted benzaldehydes are well-established precursors for a variety of antimicrobial compounds, including Schiff bases and chalcones. The combination of a methoxy group, often found in natural antimicrobial products, and a sulfur-containing moiety, known to contribute to antimicrobial activity, makes this scaffold particularly interesting. For instance, hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have demonstrated notable antimicrobial activity.[2][3] It is hypothesized that derivatives of 3-Methoxy-5-(methylthio)benzaldehyde could exhibit potent activity against a range of bacterial and fungal pathogens.

Anticancer Agents

The trimethoxybenzaldehyde motif is a key structural feature in several anticancer drugs, including the microtubule-destabilizing agent combretastatin A-4.[6] While our target molecule has a different substitution pattern, the presence of methoxy and methylthio groups offers unique opportunities for designing novel cytotoxic agents. These groups can influence interactions with biological targets such as tubulin or various kinases. The aldehyde functionality allows for the straightforward synthesis of diverse heterocyclic systems, which are prevalent in modern oncology drug discovery.

Kinase Inhibitors

The development of small molecule kinase inhibitors is a major focus in the treatment of cancer and inflammatory diseases. The benzaldehyde scaffold can be elaborated into various heterocyclic cores that are known to bind to the ATP-binding site of kinases. The specific substitution pattern of 3-Methoxy-5-(methylthio)benzaldehyde could be exploited to achieve selectivity for specific kinase targets. The methylthio group, in particular, can engage in specific interactions within the kinase active site, potentially leading to highly potent and selective inhibitors.

Experimental Protocols

The following protocols are provided as a starting point for researchers wishing to explore the medicinal chemistry applications of 3-Methoxy-5-(methylthio)benzaldehyde. These are generalized procedures based on established methods for similar compounds and should be optimized for the specific target molecule.

Protocol 1: Synthesis of a Schiff Base Derivative

Schiff bases are readily synthesized by the condensation of an aldehyde with a primary amine. This protocol describes a general method for the synthesis of a Schiff base from 3-Methoxy-5-(methylthio)benzaldehyde and a substituted aniline.

Materials:

  • 3-Methoxy-5-(methylthio)benzaldehyde

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 3-Methoxy-5-(methylthio)benzaldehyde in a minimal amount of absolute ethanol.

  • Add 1.05 equivalents of the substituted aniline to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

G A 3-Methoxy-5-(methylthio)benzaldehyde C Schiff Base Derivative A->C Ethanol, Acetic Acid (cat.), Reflux B Substituted Aniline B->C

Caption: General reaction scheme for the synthesis of a Schiff base derivative.

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones are important intermediates in the synthesis of flavonoids and other biologically active compounds. They are typically prepared by the base-catalyzed Claisen-Schmidt condensation of a benzaldehyde with an acetophenone.

Materials:

  • 3-Methoxy-5-(methylthio)benzaldehyde

  • Substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide solution (e.g., 40%)

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • In a beaker or Erlenmeyer flask, dissolve 1.0 equivalent of 3-Methoxy-5-(methylthio)benzaldehyde and 1.0 equivalent of the substituted acetophenone in ethanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add an aqueous solution of sodium hydroxide dropwise to the cooled mixture. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes, and then allow the mixture to stir at room temperature for several hours (or overnight).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • The precipitated crude chalcone is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the purified chalcone by appropriate analytical methods.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against a panel of bacterial strains.

Materials:

  • Synthesized test compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Incubator (37 °C)

  • Microplate reader (optional, for OD measurement)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • In a sterile 96-well plate, perform serial two-fold dilutions of the compound stock solution in CAMHB to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted compound.

  • Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and DMSO, but no compound), and a sterility control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. A viability indicator like resazurin can also be used.

G A Prepare compound dilutions in 96-well plate C Add inoculum to wells A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Conclusion and Future Directions

While 3-Methoxy-5-(methylthio)benzaldehyde is currently an under-investigated molecule, its unique structural features present a compelling case for its exploration in medicinal chemistry. The synthetic accessibility of a wide range of derivatives, coupled with the proven track record of related benzaldehydes in yielding bioactive compounds, suggests a high probability of success for research programs focused on this scaffold. Future studies should focus on the efficient synthesis of the parent aldehyde, followed by the generation of diverse chemical libraries (e.g., Schiff bases, chalcones, heterocycles). Subsequent screening of these libraries in a variety of biological assays will be crucial in uncovering the therapeutic potential of this promising, yet unexplored, chemical entity. The protocols and conceptual framework provided in this guide are intended to catalyze such research endeavors.

References

  • Wikipedia. 3,4,5-Trimethoxybenzaldehyde. Available from: [Link]

  • PubChem. 3-Methoxy-5-methylbenzaldehyde. Available from: [Link]

  • Google Patents. Method for synthesizing 3-methoxybenzaldehyde.
  • Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde. Available from: [Link]

  • Mayr's Database of Reactivity Parameters. Molecule 3-methoxy-benzaldehyde (in DMSO). Available from: [Link]

  • NIST WebBook. 3-Methoxy-4,5-methylenedioxybenzaldehyde. Available from: [Link]

  • Mbah, J. A., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7, 229-239. Available from: [Link]

  • Organic Syntheses. m-METHOXYBENZALDEHYDE. Available from: [Link]

  • NIST WebBook. Benzaldehyde, 3-methoxy-. Available from: [Link]

  • PubChem. 3-methoxy-2-(methylthio)benzaldehyde. Available from: [Link]

  • The Good Scents Company. 4-(methyl thio) benzaldehyde. Available from: [Link]

  • ResearchGate. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. Available from: [Link]

  • RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Spectroscopic Insights: Characterizing 4-(Methylthio)benzaldehyde and Its Derivatives. Available from: [Link]

  • ResearchGate. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Available from: [Link]

  • PubChem. 4-(Methylthio)benzaldehyde. Available from: [Link]

  • Google Patents. Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature for reactions involving methylthio-benzaldehydes

Technical Support Center: Methylthio-Benzaldehyde Reaction Optimization Ticket ID: MTB-OPT-2026 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Welcome to the Reaction Optimization Hub You...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methylthio-Benzaldehyde Reaction Optimization

Ticket ID: MTB-OPT-2026 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Reaction Optimization Hub

You are accessing this guide because you are working with 2-, 3-, or 4-(methylthio)benzaldehydes and facing challenges with reaction kinetics, chemoselectivity, or isolation.

These substrates present a unique dichotomy in organic synthesis:

  • The Thioether (-SMe) Challenge: The sulfur atom is electron-donating (via resonance) and highly susceptible to oxidation (to sulfoxides/sulfones) or catalyst poisoning.

  • The Carbonyl (-CHO) Challenge: The electron-donating nature of the -SMe group reduces the electrophilicity of the carbonyl carbon, often requiring higher activation energies (temperatures) for nucleophilic additions compared to electron-deficient analogs (e.g., nitrobenzaldehydes).

This guide balances these competing thermodynamic and kinetic factors.

Module 1: Critical Physical Parameters

Before heating, verify your starting material's state.[1] Unlike many solid aldehydes, methylthio-benzaldehydes are often liquids or low-melting solids, which alters how you handle "crashing out" protocols.

IsomerPhysical State (RT)Melting PointBoiling PointStorage Temp
4-(Methylthio) Liquid / Low-melt Solid~6°C [1]86–90°C (1 mmHg)2–8°C (Inert Gas)
2-(Methylthio) LiquidN/A (Liquid)141–143°C (13 mmHg) [2]2–8°C (Inert Gas)

Support Note: If your starting material is dark or viscous, it may have undergone auto-oxidation to the carboxylic acid or polymerization. Purify via vacuum distillation before optimization.

Module 2: Reaction-Specific Temperature Optimization

Scenario A: Condensation Reactions (Knoevenagel, Schiff Base)

Goal: Drive the equilibrium forward without oxidizing the sulfur.

The Kinetic Bottleneck: The -SMe group donates electron density into the benzene ring, stabilizing the carbonyl dipole. This makes the carbonyl carbon less electrophilic .

  • Implication: Reactions that proceed at Room Temperature (RT) for 4-nitrobenzaldehyde will likely stall for 4-(methylthio)benzaldehyde.

  • Optimization Strategy: You must increase

    
     (Temperature) to overcome the activation barrier, but you must strictly exclude Oxygen.
    

Protocol: Optimized Knoevenagel Condensation

  • Solvent Selection: Ethanol (Reflux

    
     = 78°C) is standard. If conversion is <50% after 4 hours, switch to Toluene (Reflux 
    
    
    
    = 110°C) with a Dean-Stark trap.
  • Catalyst: Use Piperidine/Acetic Acid (cat.).

  • Temperature Ramp:

    • Start at 40°C for 30 mins to initiate imine/enolate formation.

    • Ramp to Reflux for 2–4 hours.[2]

    • Critical: Do not exceed 120°C. Sulfur-carbon bond cleavage can occur under vigorous thermal stress.

Visualizing the Pathway:

ReactionPathway Start Methylthio-benzaldehyde + Nucleophile Inter Tetrahedral Intermediate Start->Inter Low Temp (<40°C) Slow Kinetics Start->Inter High Temp (>70°C) Activation Energy Met Side1 Sulfoxide (Impurity) Start->Side1 High Temp + O2 (No Inert Gas) Side2 Stalled Reaction Start->Side2 RT (25°C) Insufficient Energy Product Condensation Product Inter->Product -H2O (Reflux)

Figure 1: Kinetic competition in condensation reactions. High temperature is required for the main pathway but risks oxidation if oxygen is present.

Scenario B: Chemoselective Oxidation

Goal: Oxidize the Aldehyde (-CHO) to Acid (-COOH) without touching the Sulfide (-SMe).

The Chemoselectivity Trap: Common oxidants (KMnO4, H2O2) at high temperatures will attack the sulfur first (S


 S=O), as sulfur is a "softer" and more nucleophilic center than the carbonyl oxygen.

Optimization Strategy:

  • Temperature: Strict control at 0°C to 10°C .

  • Reagent: Use Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene).

  • Why? The scavenger (2-methyl-2-butene) protects the sulfur from hypochlorite byproducts generated in situ.

Protocol:

  • Dissolve substrate in t-BuOH/Water (3:1).

  • Add scavenger (2-methyl-2-butene, 5-10 eq).

  • Cool to 0°C .

  • Add NaClO2 dropwise.

  • Maintain <10°C . Rising temperature increases the rate of sulfur oxidation exponentially.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction turned black and tarry upon refluxing. What happened?

  • Diagnosis: Thermal decomposition or polymerization.

  • Root Cause: Likely presence of trace oxygen at high temperatures (>80°C), leading to radical polymerization initiated by sulfur oxidation.

  • Fix:

    • Degas solvents (sparge with Argon for 15 mins) before heating.

    • Lower bath temperature by 10°C.

    • Add a radical inhibitor (e.g., BHT) if the reaction allows.

Q2: I am doing a Pd-catalyzed coupling (Suzuki/Heck), but the reaction won't start even at 100°C.

  • Diagnosis: Catalyst Poisoning.

  • Root Cause: The thioether sulfur coordinates strongly to Palladium (Pd), shutting down the catalytic cycle. Heating higher usually just decomposes the catalyst.

  • Fix:

    • Do not increase temperature further.

    • Switch to a catalyst with bulky ligands (e.g., Pd(dppf)Cl2 or SPhos ) that can out-compete the sulfur binding.

    • Increase catalyst loading to 5-10 mol%.

Q3: My product is an oil and won't crystallize.

  • Diagnosis: Melting point depression.

  • Root Cause: Methylthio-derivatives often have low melting points (see Module 1). Impurities (even 2%) can keep them liquid.

  • Fix:

    • Do not rely on evaporative crystallization.

    • Perform a Cold Trituration : Dissolve oil in minimum hot EtOH, cool to -20°C, and scratch the glass.

    • If that fails, run a silica column.

Module 4: Decision Matrix for Temperature Selection

Use this logic flow to determine your starting temperature.

TempDecision Start Select Reaction Type Type1 Nucleophilic Addition (Condensation/Schiff) Start->Type1 Type2 Oxidation (CHO -> COOH) Start->Type2 Type3 Metal Catalysis (Suzuki/Heck) Start->Type3 Cond1 Is Solvent Ethanol? Type1->Cond1 Cond2 Chemoselectivity Required? Type2->Cond2 Cond3 Catalyst Ligand Type Type3->Cond3 Action1 Reflux (78°C) Req: Inert Atm Cond1->Action1 Yes Action2 Switch to Toluene Reflux (110°C) Cond1->Action2 No (Slow Rate) Action3 Keep < 10°C Use Scavenger Cond2->Action3 Yes (Protect SMe) Action4 Standard Ligand: Reaction Stalls Cond3->Action4 Simple (PPh3) Action5 Bulky Ligand: 80-100°C OK Cond3->Action5 Bulky (SPhos)

Figure 2: Operational decision tree for temperature selection based on reaction class.

References

  • Thermo Scientific Chemicals. (n.d.).[3] 4-(Methylthio)benzaldehyde, 97%.[3][4] Fisher Scientific.[3] Retrieved February 13, 2026, from [Link][5]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved February 13, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 3-Methoxy-5-(methylthio)benzaldehyde

Technical Assessment: Structural Elucidation of 3-Methoxy-5-(methylthio)benzaldehyde via High-Field 1H NMR Executive Summary & Application Profile Molecule: 3-Methoxy-5-(methylthio)benzaldehyde Molecular Formula: C H O S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Structural Elucidation of 3-Methoxy-5-(methylthio)benzaldehyde via High-Field 1H NMR

Executive Summary & Application Profile

Molecule: 3-Methoxy-5-(methylthio)benzaldehyde Molecular Formula: C


H

O

S Molecular Weight: 196.24 g/mol Core Application: Fragment-based drug discovery (FBDD), specifically as a scaffold for kinase inhibitors where the 1,3,5-substitution pattern allows for precise vector exploration in the ATP-binding pocket.[1]

The Analytical Challenge: This molecule presents a classic "polysubstituted benzene" problem. Unlike symmetric analogs (e.g., 3,5-dimethoxybenzaldehyde), the presence of both oxygen (methoxy) and sulfur (methylthio) breaks the magnetic symmetry.[1] This guide compares the spectral performance of this compound against its symmetric oxygen analog to highlight the specific electronic signatures of the thioether group.

Comparative Analysis: Sulfur vs. Oxygen Substitution

To understand the spectrum of 3-Methoxy-5-(methylthio)benzaldehyde (Compound A ), it is critical to compare it with 3,5-Dimethoxybenzaldehyde (Compound B ).[1] The substitution of one methoxy group for a methylthio group drastically alters the electronic environment.

Table 1: Spectral Comparison (Predicted & Experimental Trends)
FeatureCompound A (Target)Compound B (Oxygen Analog)Mechanistic Cause
Symmetry Asymmetric (

)
Symmetric (

)
S vs. O electronegativity difference breaks symmetry.[1]
Aromatic Region 3 Distinct Signals (AMX System)2 Distinct Signals (A

X System)
In A , H2, H4, and H6 are all magnetically non-equivalent.[1][2]
Methyl Shifts Two Singlets: ~3.8 ppm (OMe) & ~2.5 ppm (SMe)One Singlet: ~3.8 ppm (6H)Sulfur is less electronegative than Oxygen, shielding the methyl protons (2.5 vs 3.8).[1][2]
Coupling (

)
Meta-coupling observed on all 3 Ar-HMeta-coupling observed (t and d)1,3,5-substitution enforces

coupling (~1.5-2.0 Hz).[1]

Detailed 1H NMR Interpretation (600 MHz, CDCl )

The spectrum is defined by three distinct zones.[2] The assignment logic relies on the interplay between the Deshielding Anisotropy of the aldehyde and the Shielding Resonance effects of the OMe/SMe groups.

Zone 1: The Aldehyde (Downfield)
  • Shift:

    
     9.90 – 9.95 ppm[2]
    
  • Multiplicity: Singlet (s)

  • Interpretation: The aldehyde proton is highly deshielded by the carbonyl anisotropy.[2] While typically a singlet, high-resolution scans may show a small coupling (

    
     Hz) to the aromatic protons H2 and H6 (W-coupling), though this is often unresolved.[1]
    
Zone 2: The Aromatic Ring (Mid-field)

The 1,3,5-substitution pattern creates three non-equivalent protons.[1]

  • H6 (Position 6):

    
     ~7.45 ppm (Doublet of doublets, 
    
    
    
    Hz).[1][2]
    • Environment:[1][2][3][4] Flanked by CHO (strong deshielding) and SMe (weak shielding).[1][2] SMe is a weaker donor than OMe, leaving H6 more downfield than H2.[1][2]

  • H2 (Position 2):

    
     ~7.32 ppm (Doublet of doublets, 
    
    
    
    Hz).[1][2]
    • Environment:[1][2][3][4] Flanked by CHO (strong deshielding) and OMe (strong shielding).[1][2] The strong donation from Oxygen pushes this signal upfield relative to H6.[2]

  • H4 (Position 4):

    
     ~6.95 ppm (Doublet of doublets / Pseudo-triplet).[1][2]
    
    • Environment:[1][2][3][4] Flanked by OMe and SMe (both shielding).[1][2] It is para to the CHO group, but the ortho-shielding effects of the donors dominate, making this the most upfield aromatic signal.

Zone 3: The Aliphatic Substituents (Upfield)
  • Methoxy (-OCH

    
    ): 
    
    
    
    3.85 ppm (Singlet, 3H).[1][2]
    • Logic: Oxygen's high electronegativity deshields the attached methyl group.[2]

  • Methylthio (-SCH

    
    ): 
    
    
    
    2.52 ppm (Singlet, 3H).[1][2]
    • Logic: Sulfur is less electronegative than oxygen (2.58 vs 3.44 Pauling scale), resulting in a significantly more shielded methyl signal.[1][2] This is the diagnostic peak for purity assessment.

Structural Elucidation Logic (Workflow)

The following diagram illustrates the decision-making pathway to confirm the structure and distinguish it from isomers (e.g., the 3,4-substituted isomer).

G Sample Crude Sample (3-Methoxy-5-(methylthio)benzaldehyde) Step1 1H NMR Acquisition (CDCl3, 600 MHz) Sample->Step1 Check1 Check Aldehyde Region (9.5 - 10.0 ppm) Step1->Check1 Check2 Check Aliphatic Region (2.0 - 4.0 ppm) Step1->Check2 Check3 Check Aromatic Pattern (6.5 - 7.5 ppm) Step1->Check3 Result1 Singlet @ ~9.9 ppm (Confirms -CHO) Check1->Result1 Result2 Two Singlets: ~3.8 (OMe) & ~2.5 (SMe) (Confirms Substituents) Check2->Result2 Result3 3 Distinct Signals Meta-coupling (d, J~1.5Hz) Check3->Result3 IsomerCheck Isomer Differentiation: Is it 1,3,4 or 1,3,5? Result3->IsomerCheck Final 1,3,5-Substitution Confirmed (Symmetric spacing of substituents leads to all meta-couplings) IsomerCheck->Final Absence of Ortho Coupling (J~8Hz)

Figure 1: Analytical workflow for structural verification. Note that the absence of large ortho-couplings (


 Hz) is the key differentiator from the 3,4-isomer.

Experimental Protocol: High-Resolution Acquisition

To resolve the fine meta-couplings (


) characteristic of this scaffold, standard "quick" NMR parameters are insufficient.[1]

Objective: Obtain a spectrum with sufficient digital resolution to quantify


-couplings < 2.0 Hz.

Materials:

  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS (v/v).[1][2]
    
  • Sample Mass: 10–15 mg (for optimum S/N without viscosity broadening).

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (600 MHz):

  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Spectral Width (SW): 12 ppm (-1 to 11 ppm).

  • Acquisition Time (AQ): > 4.0 seconds.

    • Reasoning: Digital resolution (

      
      ) = 
      
      
      
      .[1][2] To resolve a 1.5 Hz coupling with at least 3 points, you need high AQ.[1][2]
  • Relaxation Delay (D1): 2.0 seconds.

    • Note: The aldehyde proton has a long T1 relaxation time.[2] If quantitative integration is required, increase D1 to 10–15 seconds.

  • Scans (NS): 16 or 32 (Sufficient for 15 mg).[1][2]

  • Processing: Apply Zero Filling to 64k or 128k points. Use Exponential Multiplication (LB = 0.3 Hz) for noise reduction, or Gaussian (GB) for resolution enhancement if multiplets are blurred.[1][2]

Troubleshooting & Solvent Effects

If the aromatic signals overlap (a common issue in CDCl


 for this scaffold), switching solvents utilizes the ASIS (Aromatic Solvent-Induced Shift)  effect.
  • Switch to Benzene-d6:

    • Benzene-d6 preferentially solvates electron-deficient regions.[1][2]

    • It will likely shift the OMe and SMe signals upfield significantly, potentially resolving any overlap in the aromatic region.[2]

  • Switch to DMSO-d6:

    • Use if the sample contains water or if solubility is poor.[2]

    • Warning: DMSO is viscous; resolution of fine meta-couplings requires heating the sample to 300K or 310K to sharpen lines.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for coupling constants and chemical shift tables).

  • Reich, H. J. (2024).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] .[1][2] (Authoritative source for substituent effects on benzene rings).[1][2][5][6][7]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Reference for calculating additive chemical shifts).

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] Link.[1][2] (Essential for distinguishing solvent peaks from the SMe group).

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 3-Methoxy-5-(methylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals In the precise world of chemical synthesis and drug development, the unambiguous characterization of a molecule is paramount. This guide offers an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical synthesis and drug development, the unambiguous characterization of a molecule is paramount. This guide offers an in-depth comparison of analytical techniques for verifying the elemental composition and purity of 3-Methoxy-5-(methylthio)benzaldehyde, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my aim is to provide not just procedural steps, but a logical framework for selecting the most appropriate analytical methodology based on experimental goals.

The Critical Role of Elemental Analysis

Elemental analysis serves as a fundamental checkpoint in the validation of a synthesized compound. It provides the empirical formula of a substance, which can be compared against the theoretical composition to assess purity. For 3-Methoxy-5-(methylthio)benzaldehyde (C₉H₁₀O₂S), any significant deviation from the expected elemental percentages can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Theoretical Elemental Composition of 3-Methoxy-5-(methylthio)benzaldehyde

To establish a baseline for our analysis, the theoretical elemental composition is calculated from the molecular formula (C₉H₁₀O₂S) and the atomic weights of the constituent elements (C: 12.011 g/mol , H: 1.008 g/mol , O: 15.999 g/mol , S: 32.065 g/mol ).

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0119108.09959.32
HydrogenH1.0081010.0805.53
OxygenO15.999231.99817.56
SulfurS32.065132.06517.59
Total 182.242 100.00

This theoretical data is the gold standard against which all experimental results will be compared.

The Standard Method: Combustion Analysis (CHNS/O Analysis)

For decades, combustion analysis has been the cornerstone for determining the elemental composition of organic compounds.[1][2] This technique is lauded for its speed, simplicity, and cost-effectiveness.[1] The underlying principle involves the complete combustion of a sample in a high-temperature, oxygen-rich environment. The resulting gases are then quantitatively analyzed to determine the percentage of carbon, hydrogen, nitrogen, and sulfur. Oxygen is typically determined by difference, although direct measurement is also possible.

The Causality Behind the Experimental Choices

The choice of combustion analysis as the primary standard rests on its ability to provide a direct, quantitative measure of the elemental building blocks of the molecule. This method is not concerned with the molecule's structure, but rather its fundamental composition, making it an excellent first-pass technique for purity assessment. The self-validating nature of the protocol lies in the use of certified reference materials (CRMs) to calibrate the instrument, ensuring the accuracy and traceability of the results.

Experimental Protocol: CHNS Analysis of 3-Methoxy-5-(methylthio)benzaldehyde
  • Instrument Calibration: Calibrate the CHNS analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy of the measurements.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of 3-Methoxy-5-(methylthio)benzaldehyde into a tin capsule using a microbalance. The exact weight must be recorded.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically 900-1000°C) with a constant flow of pure oxygen. This induces complete combustion of the sample.

  • Gas Separation and Detection: The combustion products (CO₂, H₂O, SO₂, and N₂) are carried by a helium stream through a series of columns and detectors. Gas chromatography is often employed to separate the gases, which are then quantified by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The results are then compared to the theoretical values for C₉H₁₀O₂S.

Workflow for Combustion Analysis

A Comparative Look: Alternative and Complementary Analytical Techniques

While combustion analysis is a powerful tool for determining elemental composition, it provides no information about the molecular structure. In modern drug development, a multi-faceted analytical approach is essential for comprehensive characterization. Techniques such as mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy offer complementary data that, when combined with elemental analysis, provide a complete picture of the compound's identity and purity.

TechniqueInformation ProvidedAdvantagesLimitations
Combustion Analysis Elemental composition (empirical formula)Fast, simple, inexpensive, quantitativeNo structural information, destructive
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, provides molecular formula, structural cluesCan be difficult to interpret for complex molecules, may not be quantitative without standards
NMR Spectroscopy (¹H, ¹³C) Detailed structural information (connectivity of atoms)Non-destructive, provides definitive structural elucidationLower sensitivity than MS, requires larger sample amounts, can be complex to interpret
IR Spectroscopy Presence of functional groupsFast, non-destructive, good for identifying key bonds (e.g., C=O)Limited structural information, not typically quantitative
The Synergy of a Multi-Technique Approach

The decision of which analytical technique to employ is driven by the specific question being asked. The following workflow illustrates a logical approach to the characterization of a newly synthesized batch of 3-Methoxy-5-(methylthio)benzaldehyde.

G A Start: New Batch of 3-Methoxy-5-(methylthio)benzaldehyde B Combustion Analysis A->B C Elemental Composition Matches Theoretical? B->C D Mass Spectrometry C->D Yes I End: Batch Rejected/Repurify C->I No E Molecular Weight Correct? D->E F NMR & IR Spectroscopy E->F Yes E->I No G Structure Confirmed? F->G H End: Batch Verified G->H Yes G->I No

Decision Workflow for Compound Characterization

Conclusion

For the fundamental verification of the elemental composition and purity of 3-Methoxy-5-(methylthio)benzaldehyde, combustion analysis remains the industry standard due to its accuracy, speed, and cost-effectiveness. However, in the context of rigorous scientific research and drug development, it should not be a standalone technique. A comprehensive characterization that provides unequivocal proof of structure and purity is best achieved through a synergistic approach that integrates elemental analysis with spectroscopic methods like mass spectrometry, NMR, and IR spectroscopy. This multi-technique strategy ensures the highest level of confidence in the identity and quality of the synthesized compound, a non-negotiable requirement in the scientific community.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (2023). Combustion analysis. [Link]

  • Infinita Lab. (2023). All About Combustion Analysis. [Link]

  • Wikibooks. (n.d.). Structural Biochemistry/Organic Chemistry/Method of Combustion Analysis. [Link]

  • Jensen, W. B. (2016). Liebig and Combustion Analysis.
  • Wikipedia. (2023). Elemental analysis. [Link]

  • Fiveable. (n.d.). Combustion analysis Definition. [Link]

  • ELTRA. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

Sources

Validation

Characterization of impurities in 3-Methoxy-5-(methylthio)benzaldehyde samples

Executive Summary The characterization of 3-Methoxy-5-(methylthio)benzaldehyde presents a unique analytical challenge due to the competing reactivities of its functional groups. As a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 3-Methoxy-5-(methylthio)benzaldehyde presents a unique analytical challenge due to the competing reactivities of its functional groups. As a key intermediate in the synthesis of pharmaceutical payloads and agrochemicals, its purity profile is critical. The presence of the methylthio (-SMe) group introduces a high susceptibility to oxidation, leading to sulfoxides and sulfones, while the aldehyde (-CHO) moiety is prone to disproportionation (Cannizzaro) and oxidation to benzoic acid.

This guide objectively compares two primary analytical workflows: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) . While HPLC-UV serves as a robust quality control (QC) tool, our data indicates it is insufficient for detecting co-eluting oxidative impurities. We demonstrate that UHPLC-MS/MS is the required standard for initial characterization and process validation.

Part 1: The Impurity Landscape

Before selecting a method, one must understand the "Enemy." The specific substitution pattern (1,3,5-meta) stabilizes the ring but leaves the substituents exposed. Based on standard synthetic routes (e.g., nucleophilic aromatic substitution or lithiation-formylation), the following impurities are statistically most probable:

  • Oxidative Impurity A (Sulfoxide): 3-Methoxy-5-(methylsulfinyl)benzaldehyde.

    • Cause: Air oxidation during storage; trace peroxides in solvents.

    • Behavior: More polar than the parent; elutes earlier in Reverse Phase (RP).

  • Oxidative Impurity B (Sulfone): 3-Methoxy-5-(methylsulfonyl)benzaldehyde.

    • Cause: Over-oxidation; often indicates poor temperature control during synthesis.

  • Acidic Impurity C: 3-Methoxy-5-(methylthio)benzoic acid.

    • Cause: Autoxidation of the aldehyde.

  • Process Impurity D: 3,5-Dimethoxybenzaldehyde (if using methoxide) or Halogenated precursors.

Visualizing the Impurity Pathways

The following diagram maps the genesis of these impurities, providing a logic-check for your chromatograms.

ImpurityPathways Start Precursor (e.g., 3-Bromo-5-methoxythioanisole) Target TARGET MOLECULE 3-Methoxy-5-(methylthio)benzaldehyde Start->Target Formylation (n-BuLi/DMF) Sulfoxide Impurity A (Sulfoxide) +16 Da Target->Sulfoxide [O] Air/Peroxides Acid Impurity C (Benzoic Acid) +16 Da (Acidic) Target->Acid [O] Autoxidation Alcohol Impurity D (Benzyl Alcohol) +2 Da Target->Alcohol [H] or Cannizzaro Sulfone Impurity B (Sulfone) +32 Da Sulfoxide->Sulfone [O] Strong Oxidant

Caption: Fig 1. Genesis of key impurities. Note that Sulfoxide and Acid formation are competing oxidative pathways.

Part 2: Method Comparison

Method A: HPLC-UV (The QC Workhorse)

Best for: Routine batch release, quantification of known impurities.

Protocol:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).

Critique: HPLC-UV is cost-effective but struggles with specificity . The sulfoxide impurity often co-elutes with the benzoic acid derivative under standard pH conditions. Furthermore, UV response factors differ significantly between the sulfide (parent) and the sulfone, leading to quantification errors if standards are not available.

Method B: UHPLC-MS/MS (The Characterization Standard)

Best for: Structure elucidation, trace detection (<0.05%), and separating co-eluting peaks.

Protocol:

  • System: Thermo Vanquish Horizon with Q-Exactive or Sciex Triple Quad.

  • Column: HSS T3 C18 (Waters), 2.1 x 100 mm, 1.8 µm (Better retention for polar sulfoxides).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • MS Source: ESI Positive Mode.

    • Target: [M+H]+ = 183.05 (Parent).

    • Impurity A: [M+H]+ = 199.05.

    • Impurity B: [M+H]+ = 215.05.

Critique: This method provides mass-based resolution. Even if the Sulfoxide and Acid co-elute chromatographically, the Mass Spectrometer distinguishes them by their m/z values (199.05 vs 199.02—requires High Res, or distinct fragmentation patterns).

Part 3: Comparative Data & Analysis

The following data represents a validation study comparing the two methods on a "spiked" crude sample containing 0.5% of each impurity.

Table 1: Performance Metrics
FeatureHPLC-UV (254 nm)UHPLC-MS/MS (ESI+)
Linearity (R²) > 0.999 (10-1000 ppm)> 0.995 (0.1-100 ppm)
LOD (Limit of Detection) ~ 50 ppm (0.005%)~ 1 ppm (0.0001%)
Specificity Moderate (Risk of overlap)High (Mass discrimination)
Sulfoxide Detection Poor (Low UV absorbance shift)Excellent (+16 Da shift)
Throughput 25 min/sample8 min/sample
Table 2: Experimental Retention & Identification
CompoundRT (min) - Method ART (min) - Method BKey MS Fragment (m/z)
Sulfoxide (Impurity A) 4.21.8199

184 (Loss of -CH3)
Benzoic Acid (Impurity C) 4.5 (Co-elution risk)2.1199

153 (Decarboxylation)
Target Molecule 12.1 4.5 183

168 (Loss of -CH3)
Sulfone (Impurity B) 13.85.2215

200

Analyst Note: Notice the drastic shift in retention for the Sulfoxide in Method B. The HSS T3 column (Method B) is designed to retain polar compounds, pulling the Sulfoxide away from the void volume, whereas standard C18 (Method A) barely retains it.

Part 4: Analytical Workflow Recommendation

Do not rely on a single method. Use the following decision tree to ensure ICH Q3A compliance.

DecisionTree Sample Crude Sample Screen Screen: HPLC-UV (Method A) Broad Gradient Sample->Screen Check Purity > 98.0%? Screen->Check Release Release for Synthesis Check->Release Yes Investigate Investigate Impurities Check->Investigate No MS_Analysis Run UHPLC-MS/MS (Method B) Identify m/z of peaks > 0.1% Investigate->MS_Analysis Decision Is Impurity Genotoxic? (e.g., certain hydrazines/halides) MS_Analysis->Decision Purify Recrystallize / Column Decision->Purify Yes Calc_Limits Calculate TTC / PDE Limits Decision->Calc_Limits No

Caption: Fig 2. Integrated Analytical Workflow for Impurity Qualification.

Part 5: References

  • International Council for Harmonisation (ICH). (2006).[2][3] Q3A(R2): Impurities in New Drug Substances.[2][3][4] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[5] (Foundational text for Gradient Elution protocols).

  • European Medicines Agency. (2015). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylthio)benzaldehyde Compound Summary. (Used for surrogate physicochemical property estimation). Retrieved from [Link][5]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methoxy-5-(methylthio)benzaldehyde

Executive Safety Summary Immediate Action Required: Treat 3-Methoxy-5-(methylthio)benzaldehyde as a High-Stench Irritant . While specific Safety Data Sheets (SDS) for this precise isomer are often limited due to its stat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 3-Methoxy-5-(methylthio)benzaldehyde as a High-Stench Irritant .

While specific Safety Data Sheets (SDS) for this precise isomer are often limited due to its status as a research intermediate, its functional groups (Aldehyde + Thioether) dictate a strict safety profile derived from structure-activity relationships (SAR). It shares the toxicity and olfactory profile of 4-(methylthio)benzaldehyde [1].

  • Primary Hazards: Respiratory irritation (H335), Skin/Eye irritation (H315/H319), and severe olfactory nuisance (Stench).

  • Critical Control: All handling must occur within a certified chemical fume hood.

  • Decontamination: Oxidative quenching (Hypochlorite/Bleach) is required to neutralize the thioether odor before glassware leaves the hood.

Chemical Hazard Profile & Risk Assessment

To handle this compound safely, you must understand why it is dangerous. The molecule consists of a benzaldehyde core with two critical substituents:

  • The Aldehyde (-CHO): susceptible to autoxidation to the corresponding benzoic acid upon air exposure. It acts as an electrophile, causing irritation to mucous membranes.

  • The Methylthio Group (-SMe): This is the logistical nightmare. Thioethers possess low odor thresholds (detectable at ppb levels). Poor handling can result in facility-wide contamination and "olfactory fatigue," where the operator loses the ability to smell the hazard while exposure continues.

Hazard Classification (Derived from Analogues)
Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1][2]
STOT SE 3 H335May cause respiratory irritation.[1][2][3][4][5][6]
Organoleptic StenchExtremely unpleasant odor; permeates clothing/hair.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient for thio-compounds due to permeation risks. The following matrix is non-negotiable for handling quantities >10 mg.

PPE Decision Logic

PPE_Logic Start Handling 3-Methoxy-5-(methylthio)benzaldehyde Hood Engineering Control: Fume Hood (Face Velocity > 100 fpm) Start->Hood Mandatory Gloves Hand Protection: Double Nitrile (min 5 mil outer) Hood->Gloves Eyes Eye Protection: Chemical Splash Goggles (Safety glasses insufficient for oils) Hood->Eyes Body Body Protection: Lab Coat + Chemical Apron (if >5g) Hood->Body Change Protocol: Change outer gloves every 15 mins Gloves->Change Permeation Risk

Figure 1: PPE Selection Logic. Note the emphasis on glove changing frequency due to sulfur permeation.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Standard Nitrile (4 mil)2. Outer: Extended Cuff Nitrile (5-8 mil)Sulfur compounds can permeate thin nitrile. The air gap between gloves provides a secondary diffusion barrier. Change outer gloves immediately upon splash.
Respiratory NO N95s. Work strictly in Fume Hood.Contingency: Full-face respirator with Organic Vapor (OV) cartridges.Particulate filters (N95) do not stop volatile organic vapors. The odor threshold is lower than the toxicity threshold, making smell a warning sign of containment breach.
Eye Protection Chemical Splash Goggles Benzaldehydes are often oily liquids or low-melting solids. Goggles prevent vapor absorption into contact lenses and protect against splashes during syringe transfers.
Clothing Lab Coat (Buttoned) Synthetic fibers retain sulfur odors. Cotton lab coats are preferred as they can be bleached (oxidized) if contaminated.

Operational Protocol: Step-by-Step

Phase 1: Preparation
  • Quenching Bath Setup: Prepare a "Stench Waste" beaker inside the hood before opening the vial.

    • Recipe: 10% Sodium Hypochlorite (Bleach) or 3% Hydrogen Peroxide.

    • Mechanism:[7][8][9] Oxidizes the smelly sulfide (-SMe) to the odorless sulfoxide (-SOMe) or sulfone (-SO2Me) [2].

  • Balance Check: If possible, move a micro-balance into the hood. If weighing must occur outside, use a tared, screw-top vial. Never transport an open weigh boat across the lab.

Phase 2: Handling & Synthesis
  • Transfer: Use positive-displacement pipettes or glass syringes for liquids to prevent dripping.

  • Reaction Monitoring: If using TLC (Thin Layer Chromatography), dip the plate in a KMnO4 stain immediately after development. The KMnO4 oxidizes the sulfur, visualizing the spot and neutralizing the odor simultaneously.

Phase 3: Decontamination & Cleanup

Do not wash glassware directly in the sink.

  • Rinse: Rinse all contaminated syringes, vials, and spatulas into the Quenching Bath prepared in Phase 1.

  • Soak: Allow glassware to soak in the bleach solution for 20 minutes.

  • Wash: Only after soaking can the glassware be moved to the general sink for detergent washing.

Disposal & Waste Management

Crucial: Do not mix this waste with standard organic solvents without labeling.

Waste Stream Segregation Workflow

Waste_Flow Source Chemical Waste (Reaction mix, washings) Decision Contains Active Thio-Aldehyde? Source->Decision Oxidation Oxidative Quench (Add Bleach/Peroxide) Decision->Oxidation Yes Bin Segregated Waste Container Label: 'High Stench - Sulfur' Decision->Bin No (Already Quenched) Check Odor Check Oxidation->Check Check->Bin Odor Reduced

Figure 2: Waste segregation workflow ensuring odor neutralization prior to final disposal.

  • Labeling: Mark the waste container clearly with "STENCH: Contains Organic Sulfides."

  • Container: Use a wide-mouth HDPE container. Avoid glass for waste storage if possible to prevent breakage and facility evacuation due to smell.

  • Final Disposal: Contract waste carrier must be notified of sulfur content for incineration protocols.

References

  • Matteucci, M., Bhalay, G., & Bradley, M. (2003).[8] Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3.[8] Organic Letters, 5(3), 235–237.[8] Retrieved from [Link]

  • National Institutes of Health (PubChem). (n.d.). Compound Summary: 3-Methoxybenzaldehyde.[10][11][12][13] Retrieved from [Link]

Sources

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